![molecular formula C11H13N3S B1445023 1-(Benzo[d]tiazol-2-il)pirrolidin-3-amina CAS No. 933707-46-1](/img/structure/B1445023.png)

1-(Benzo[d]tiazol-2-il)pirrolidin-3-amina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Agentes Antiparkinsonianos

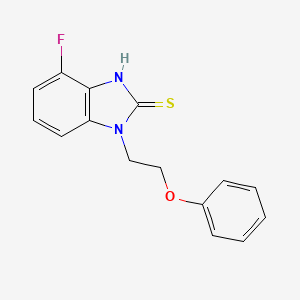

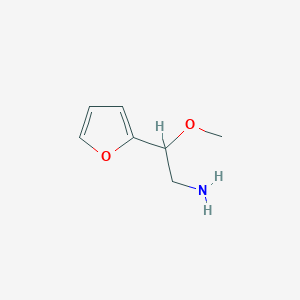

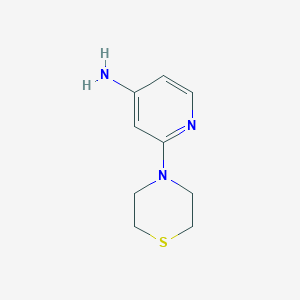

Los investigadores han explorado derivados de 1-(Benzo[d]tiazol-2-il)pirrolidin-3-amina por su potencial como nuevos agentes antiparkinsonianos. Estos compuestos han mostrado actividad en la atenuación de la catalepsia inducida por haloperidol en ratones, que es un modelo para los síntomas de la enfermedad de Parkinson. Los derivados, particularmente aquellos con grupos fenilo sustituidos con furfurilo y metoxi, surgieron como agentes potentes. Además, estos compuestos exhibieron propiedades neuroprotectoras al modular marcadores de estrés oxidativo como el malondialdehído (MDA) y las enzimas antioxidantes .

Actividad Antituberculosa

Los derivados de benzotiazol, incluidos los relacionados con this compound, se han sintetizado y evaluado por sus propiedades antituberculosas. Estos compuestos han mostrado una actividad prometedora contra Mycobacterium tuberculosis, y algunos derivados muestran una potencia de inhibición mejor que los fármacos de referencia estándar. Las vías de síntesis y las relaciones estructura-actividad de estos derivados destacan su potencial como agentes antituberculosos .

Propiedades Antiinflamatorias

Se han investigado las propiedades antiinflamatorias de los derivados de N-(benzo[d]tiazol-2-il)-2-[fenil(2-(piperidin-1-il)etoxi)]acetamida. Estos compuestos demostraron una débil actividad inhibitoria de COX-1, lo que sugiere un posible papel en el desarrollo de fármacos antiinflamatorios. Los ensayos colorimétricos compararon la actividad de estos compuestos con los inhibidores selectivos de COX-1 como la indometacina .

Aplicaciones Analgésicas

Los compuestos que contienen la porción benzotiazol se han probado por sus actividades analgésicas y antiinflamatorias. Algunos de estos compuestos mostraron resultados significativos en los ensayos analgésicos, lo que indica su posible uso en estrategias de manejo del dolor .

Efectos Neuroprotectores

Los efectos neuroprotectores de los derivados de benzotiazol están relacionados con sus propiedades antioxidantes. Al modular antioxidantes endógenos como el glutatión y las enzimas antioxidantes, estos compuestos pueden neutralizar los radicales libres y reducir el estrés oxidativo, lo cual es beneficioso en los trastornos neurodegenerativos .

Estudios de Acoplamiento Molecular

Se han realizado estudios de acoplamiento molecular para comprender las interacciones de los derivados de benzotiazol con objetivos biológicos como el receptor de adenosina A2A. Estos estudios son cruciales para el diseño y desarrollo de antagonistas potentes para diversas enfermedades, incluida la enfermedad de Parkinson .

Perfil Farmacocinético

Los comportamientos farmacocinéticos y metabólicos de los derivados de benzotiazol se han analizado computacionalmente. Se calcularon los parámetros para la regla de los 5 de Lipinski, y ninguno de los compuestos sintetizados violó estas reglas, lo que los convierte en candidatos a fármacos adecuados para un desarrollo posterior .

Vías de Síntesis

La síntesis de derivados de benzotiazol, incluidos los relacionados con this compound, involucra varias vías de síntesis. Se han empleado técnicas como la diazo-acoplamiento, la condensación de Knoevenagel y la irradiación de microondas para lograr la síntesis de estos compuestos, lo cual es esencial para el desarrollo de nuevos fármacos .

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed in the context of their inhibitory effects on Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been shown to exhibit inhibitory effects against mycobacterium tuberculosis . The interaction of these compounds with their targets leads to the inhibition of the bacteria’s growth .

Biochemical Pathways

Benzothiazole derivatives have been associated with the inhibition of mycobacterium tuberculosis, suggesting that they may affect the biochemical pathways related to the growth and proliferation of this bacterium .

Pharmacokinetics

The pyrrolidine ring, a component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . These properties could potentially impact the bioavailability of the compound.

Result of Action

Benzothiazole derivatives have been associated with anti-tubercular activity, suggesting that they may inhibit the growth and proliferation of mycobacterium tuberculosis .

Action Environment

The pyrrolidine ring, a component of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization , which could potentially be influenced by environmental factors.

Análisis Bioquímico

Biochemical Properties

1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase-1 (COX-1) with an IC50 value ranging from 7.41 to 11.34 μM . This inhibition suggests that 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine can modulate inflammatory responses by affecting the COX-1 enzyme. Additionally, this compound has been found to interact with androgen receptors, indicating its potential role in modulating hormonal pathways .

Cellular Effects

1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine exhibits various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in cancer cell lines, such as HeLa cells, by causing S-phase and G2/M-phase cell cycle arrests . This indicates its potential as an antitumor agent. Furthermore, 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine has been shown to affect the expression of genes involved in oxidative stress responses, highlighting its role in cellular defense mechanisms .

Molecular Mechanism

The molecular mechanism of action of 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, molecular docking studies have demonstrated that 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine exhibits strong binding interactions with the adenosine A2A receptor, which is implicated in neuroprotective effects . Additionally, this compound can modulate the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), further elucidating its role in oxidative stress regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine have been observed to change over time. Studies have shown that this compound remains stable under various conditions, but its degradation products can influence long-term cellular functions. For example, prolonged exposure to 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine has been associated with sustained inhibition of inflammatory pathways and persistent modulation of gene expression related to oxidative stress . These findings suggest that the compound’s effects can be maintained over extended periods, making it a valuable tool for long-term biochemical studies.

Dosage Effects in Animal Models

The effects of 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress. At higher doses, it can exhibit toxic or adverse effects. For instance, high doses of 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine have been associated with hepatotoxicity and nephrotoxicity in animal studies . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound has been shown to modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism . Additionally, 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine can influence the levels of metabolites involved in oxidative stress responses, further elucidating its role in cellular defense mechanisms .

Transport and Distribution

The transport and distribution of 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine within cells and tissues involve specific transporters and binding proteins. This compound has been shown to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . Additionally, 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine can bind to intracellular proteins, influencing its localization and accumulation within specific cellular regions . These interactions are crucial for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine plays a significant role in its activity and function. This compound has been found to localize within specific cellular compartments, such as the mitochondria and the nucleus . Targeting signals and post-translational modifications direct 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine to these compartments, where it can exert its effects on cellular processes. For instance, its localization within the mitochondria allows it to modulate oxidative stress responses and mitochondrial function .

Propiedades

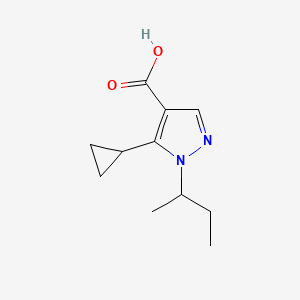

IUPAC Name |

1-(1,3-benzothiazol-2-yl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S/c12-8-5-6-14(7-8)11-13-9-3-1-2-4-10(9)15-11/h1-4,8H,5-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWFUOSCBNVRNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Bromo-2-fluorophenyl)methyl]-1H-pyrazole](/img/structure/B1444957.png)